1-(2-Fluorobenzyl)-1H-imidazol-2-amine
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Description
1-(2-Fluorobenzyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.209. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Synthesis
Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands, including imidazole derivatives, have been developed as efficient catalysts for C-N bond formation. These catalysts facilitate a variety of reactions under solvent-free conditions, showcasing their utility in sustainable and green chemistry (Donthireddy, Illam, & Rit, 2020).
Radioligand Development for PET Imaging
Imidazole derivatives have been utilized in the synthesis of radioligands for imaging histamine H3 receptors, indicating their potential in clinical PET studies to explore neurological functions and disorders (Iwata et al., 2000).
Materials Science
Polymeric N-heterocyclic carbene-zinc complexes derived from imidazolium salts demonstrate significant catalytic activity in reactions involving CO2 as a C1 building block. Their applications in materials science highlight the role of imidazole derivatives in environmental chemistry and technology (Yang et al., 2015).
Organic Synthesis
Imidazole derivatives serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their versatility is exemplified in the synthesis of diverse structures through methodologies such as palladium-catalyzed aminations, showcasing their pivotal role in drug discovery and development (Grasa et al., 2001).
Bioactive Molecule Synthesis
The synthesis and evaluation of imidazole derivatives for their anti-inflammatory and analgesic activities illustrate their potential in medicinal chemistry. These compounds, through various synthetic routes, have shown significant biological activities in preclinical models, underscoring the therapeutic possibilities of imidazole-based structures (Khalifa & Abdelbaky, 2008).
Fluorescence and Imaging
Imidazole derivatives have been identified as fluorescent probes with tunable emission, suitable for live cell imaging. This application highlights their importance in biochemical and medical research, offering tools for studying cellular processes and diagnostics (Zhao et al., 2011).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBERLWOAGQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.